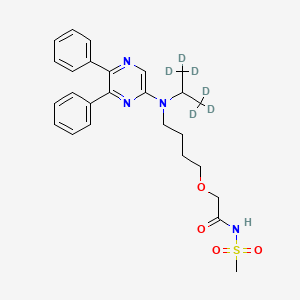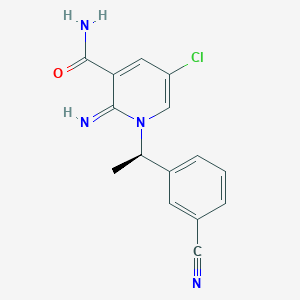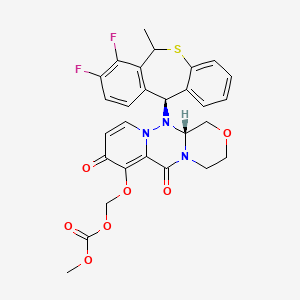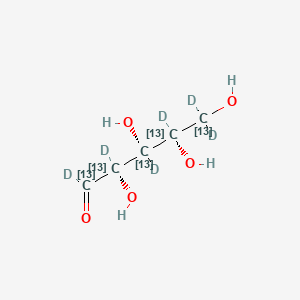
Xylose-13C5,d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylose-13C5,d6: is a stable isotope-labeled compound of xylose, a five-carbon sugar (aldopentose) commonly found in the hemicellulose fraction of plant biomass. The compound is labeled with five carbon-13 atoms and six deuterium atoms, making it useful in various scientific research applications, particularly in metabolic studies and tracer experiments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Xylose-13C5,d6 typically involves the incorporation of carbon-13 and deuterium atoms into the xylose molecule. This can be achieved through chemical synthesis using labeled precursors. The process may involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification.
Industrial Production Methods: Industrial production of this compound is carried out by specialized chemical companies that offer custom synthesis services. These companies use advanced techniques to ensure high isotopic purity and yield. The production process involves stringent quality control measures to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions:
Oxidation: Xylose-13C5,d6 can undergo oxidation reactions to form various oxidation products such as xylonic acid and furfural.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Isomerization: this compound can isomerize to form other pentoses like lyxose and xylulose.
Dehydration: Dehydration of this compound can produce furfural, a valuable chemical intermediate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst such as palladium or nickel.
Isomerization: Acid or base catalysts can facilitate isomerization reactions.
Dehydration: Acid catalysts like sulfuric acid or hydrochloric acid are used for dehydration reactions.
Major Products:
Oxidation: Xylonic acid, furfural.
Reduction: Xylitol.
Isomerization: Lyxose, xylulose.
Dehydration: Furfural.
科学的研究の応用
Chemistry: Xylose-13C5,d6 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. It helps in understanding the fate of carbon atoms during chemical transformations.
Biology: In biological research, this compound is used to study metabolic pathways involving xylose. It is particularly useful in studying the metabolism of xylose in microorganisms and plants.
Medicine: this compound is used in medical research to study carbohydrate metabolism and absorption in the human body. It can be used in diagnostic tests to assess intestinal absorption and function.
Industry: In the industrial sector, this compound is used in the production of biofuels and biochemicals. It serves as a model compound to study the conversion of biomass-derived sugars into valuable products.
作用機序
Metabolism: Xylose-13C5,d6 is metabolized through the same pathways as natural xylose. It is first converted to xylulose-5-phosphate via the oxido-reductase pathway. Xylulose-5-phosphate then enters the pentose phosphate pathway, where it is further metabolized to produce energy and biosynthetic precursors.
Molecular Targets and Pathways: The primary molecular targets of this compound are enzymes involved in the pentose phosphate pathway, such as xylose isomerase and xylulose kinase. These enzymes facilitate the conversion of xylose to xylulose-5-phosphate and its subsequent metabolism.
類似化合物との比較
D-Glucose-13C6: A stable isotope-labeled glucose used in metabolic studies.
D-Ribose-13C5: A stable isotope-labeled ribose used in nucleic acid research.
D-Mannose-13C6: A stable isotope-labeled mannose used in glycosylation studies.
Uniqueness: Xylose-13C5,d6 is unique due to its specific labeling pattern, which allows for detailed tracing of carbon and hydrogen atoms in metabolic studies. Its use in studying the metabolism of pentoses sets it apart from other labeled sugars like glucose and ribose, which are primarily used to study hexose and nucleic acid metabolism, respectively.
特性
分子式 |
C5H10O5 |
|---|---|
分子量 |
161.13 g/mol |
IUPAC名 |
(2R,3S,4R)-1,2,3,4,5,5-hexadeuterio-2,3,4,5-tetrahydroxy(1,2,3,4,5-13C5)pentan-1-one |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i1+1D,2+1D2,3+1D,4+1D,5+1D |
InChIキー |
PYMYPHUHKUWMLA-YSVDCFRISA-N |
異性体SMILES |
[2H][13C](=O)[13C@@]([2H])([13C@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)O |
正規SMILES |
C(C(C(C(C=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


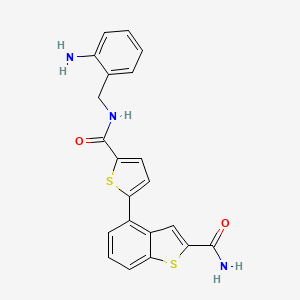
![(2R,3R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12410662.png)
![[(2R)-1,1,2,3,3-pentadeuterio-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12410671.png)
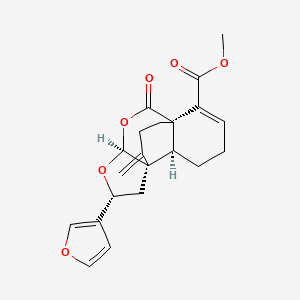


![6,7-dimethoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline](/img/structure/B12410694.png)

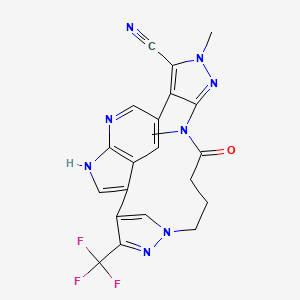
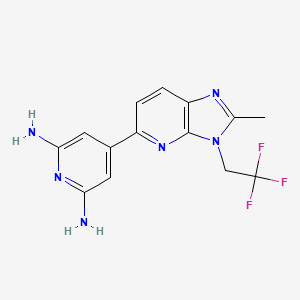
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
